3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
Overview
Description
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide can be achieved through several methods:
One-Pot Synthesis: This method involves the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative under acidic conditions.
Lewis Acid-Catalyzed Cyclization: This method uses a Lewis acid catalyst to promote the cyclization of 2-aminophenol with a carboxylic acid derivative.
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction between 2-aminophenol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound often involves high-throughput mechanochemistry. This method uses a mechanochemical milling system to process multiple samples simultaneously, leading to higher yields and efficiency compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives, such as 3-oxo-2H-1,4-benzoxazines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives like 3-oxo-2H-1,4-benzoxazines.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide can be compared with other similar compounds in the benzoxazine family:
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds act as inhibitors of insulin release and vascular smooth muscle relaxants.
3,4-Dihydro-2H-1,3-benzoxazines: These derivatives have shown significant anti-inflammatory and antibacterial activities.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9(12)6-1-2-7-8(5-6)13-4-3-11-7/h1-2,5,11H,3-4H2,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLSXQXUGUFDSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130091-78-0 | |
Record name | 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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